

Spectroscopic Characterization of 1-Trityl-1H-1,2,4-triazole: A Technical Guide

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Compound of Interest

Compound Name: 1-Trityl-1H-1,2,4-triazole

Cat. No.: B1308128

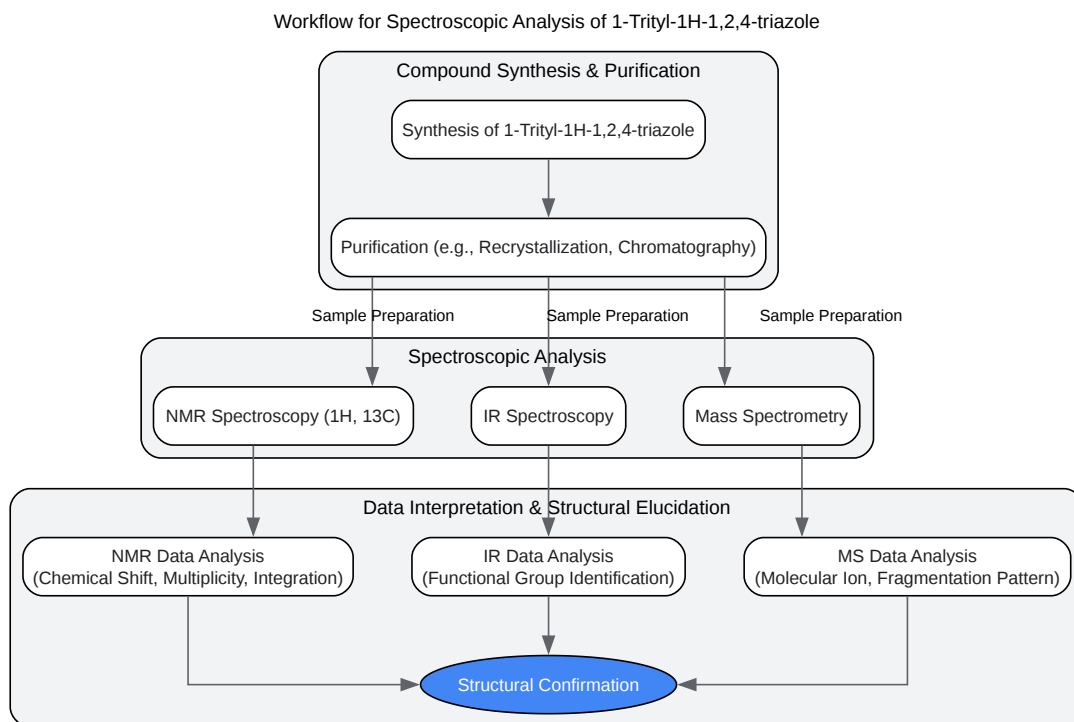
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Trityl-1H-1,2,4-triazole**, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for obtaining and analyzing the spectroscopic data for **1-Trityl-1H-1,2,4-triazole**.



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Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of **1-Trityl-1H-1,2,4-triazole**.

Spectroscopic Data

Due to the limited availability of direct experimental spectra for **1-Trityl-1H-1,2,4-triazole** in publicly accessible databases, the following data is a combination of information from the PubChem database and expected values based on the analysis of closely related 1,2,4-triazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **1-Trityl-1H-1,2,4-triazole**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.2 - 8.0	s	1H	H-5 (Triazole ring)
~ 7.9 - 7.7	s	1H	H-3 (Triazole ring)
~ 7.5 - 7.2	m	15H	Aromatic-H (Trityl group)

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **1-Trityl-1H-1,2,4-triazole**

Chemical Shift (δ , ppm)	Assignment
~ 152	C-5 (Triazole ring)
~ 145	C-3 (Triazole ring)
~ 141	Quaternary C (Trityl group)
~ 130 - 128	Aromatic CH (Trityl group)
~ 80	C-Trityl

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **1-Trityl-1H-1,2,4-triazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1450	Medium-Strong	C=C and C=N stretching (Aromatic and Triazole rings)
1250 - 1000	Medium	C-N stretching
770 - 730 & 700 - 680	Strong	C-H out-of-plane bending (monosubstituted benzene rings)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **1-Trityl-1H-1,2,4-triazole**

m/z	Ion	Notes
311.14	[M] ⁺	Molecular ion (based on C ₂₁ H ₁₇ N ₃ , Exact Mass: 311.1422)[1]
243	[M - C ₆ H ₅] ⁺	Loss of a phenyl group from the trityl moiety
165	[C ₁₃ H ₉] ⁺	Tropylium ion, a common fragment for trityl groups
69	[C ₂ H ₃ N ₃] ⁺	1,2,4-Triazole fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **1-Trityl-1H-1,2,4-triazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

- Sample Preparation: Approximately 5-10 mg of purified **1-Trityl-1H-1,2,4-triazole** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- ^1H NMR Acquisition:
 - A standard proton NMR experiment is performed.
 - Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
- ^{13}C NMR Acquisition:
 - A proton-decoupled ^{13}C NMR experiment is performed.
 - Typical parameters include a $30\text{-}45^\circ$ pulse width, a relaxation delay of 2-5 seconds, and acquisition of 1024-4096 scans to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - Solid State (KBr Pellet): A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source. For high-resolution mass spectrometry (HRMS), a Time-of-Flight (TOF) or Orbitrap analyzer is used.
- Sample Preparation:
 - EI: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or a gas chromatograph (GC).
 - ESI: A dilute solution of the sample is prepared in a solvent compatible with ESI (e.g., methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization).
- Data Acquisition:
 - EI: The electron energy is typically set to 70 eV.
 - ESI: The spray voltage and capillary temperature are optimized for the compound. Data is acquired in positive ion mode.
 - Mass Range: A scan range of m/z 50-500 is typically sufficient to observe the molecular ion and key fragments. For HRMS, the instrument is calibrated to ensure high mass accuracy.

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References

- 1. spectrabase.com [spectrabase.com]
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